1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one

Purity specification Quality control Procurement benchmark

1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one (CAS 1783701-87-0, molecular formula C₁₀H₁₈N₂O, molecular weight 182.26 g/mol) is an N-propanoyl-substituted 2,6-diazaspiro[3.5]nonane derivative belonging to the diazaspiroalkane class of spirocyclic diamines. The compound features a conformationally constrained spirocyclic core where the propanoyl group is regioselectively appended at the N-2 position of the azetidine ring, leaving the N-6 piperidine nitrogen available for further functionalization.

Molecular Formula C10H18N2O
Molecular Weight 182.26 g/mol
Cat. No. B13168286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCCC(=O)N1CC2(C1)CCCNC2
InChIInChI=1S/C10H18N2O/c1-2-9(13)12-7-10(8-12)4-3-5-11-6-10/h11H,2-8H2,1H3
InChIKeyZRMZYFUPLCYKLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one (CAS 1783701-87-0): Spirocyclic Building Block for Medicinal Chemistry Procurement


1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one (CAS 1783701-87-0, molecular formula C₁₀H₁₈N₂O, molecular weight 182.26 g/mol) is an N-propanoyl-substituted 2,6-diazaspiro[3.5]nonane derivative belonging to the diazaspiroalkane class of spirocyclic diamines . The compound features a conformationally constrained spirocyclic core where the propanoyl group is regioselectively appended at the N-2 position of the azetidine ring, leaving the N-6 piperidine nitrogen available for further functionalization . It serves as a versatile synthetic intermediate and building block in medicinal chemistry, enabling orthogonal derivatization strategies for the construction of focused compound libraries targeting diverse biological receptors .

Why Regioisomeric and Scaffold Analogs of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one Cannot Be Casually Interchanged


Although several diazaspiro compounds share the C₁₀H₁₈N₂O formula, regioisomeric substitution (N-2 vs. N-6 propanoyl attachment) and scaffold variation (2,6-diazaspiro[3.5]nonane vs. 2,7-diazaspiro[3.5]nonane vs. 2,6-diazaspiro[3.4]octane) produce distinct pharmacophoric geometries, protonation states, and biological selectivity profiles that preclude direct substitution . The N-2 azetidine acylated derivative leaves a piperidine nitrogen with a predicted pKa of approximately 10.65, whereas the N-6 acylated isomer exposes an azetidine nitrogen with a significantly lower predicted pKa (~7–8), altering the protonation species distribution at physiological pH and impacting solubility, membrane permeability, and target engagement . Furthermore, the 2,6-diazaspiro[3.5]nonane core has demonstrated KRAS G12C versus G12V/G12D selectivity in biochemical assays, a profile that differs from the extensively studied 2,7-diazaspiro[3.5]nonane scaffold, underscoring that scaffold geometry directly influences mutant-selectivity outcomes [1].

Quantitative Differentiation Guide: 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one vs. Closest Analogs


Vendor-Specified Purity: 97% (Leyan) vs. 95% for Ring-Contracted Analog (2,6-Diazaspiro[3.4]octane)

The target compound is commercially supplied at a minimum purity of 97% (Leyan, Product No. 2098820) . In direct comparison, the closest ring-contracted analog, 1-{2,6-diazaspiro[3.4]octan-2-yl}propan-1-one (CAS 1782276-05-4), is offered at a standard purity of 95% (Bidepharm) . This 2-percentage-point difference in specified purity can reduce the burden of re-purification for downstream synthetic applications.

Purity specification Quality control Procurement benchmark

Molecular Weight and Formula Differentiation vs. Ring-Contracted 2,6-Diazaspiro[3.4]octane Analog

The target compound (C₁₀H₁₈N₂O, MW 182.26 g/mol) differs from the ring-contracted analog 1-{2,6-diazaspiro[3.4]octan-2-yl}propan-1-one (C₉H₁₆N₂O, MW 168.24 g/mol) by one methylene unit (CH₂, ΔMW = 14.02 g/mol) in the spirocyclic framework . This structural difference—a six-membered piperidine ring in the target versus a five-membered pyrrolidine ring in the analog—alters the conformational flexibility, ring-puckering energetics, and spatial orientation of the free NH vector, which can influence target binding and selectivity.

Molecular descriptors Ring-size effect Lead optimization

Regiochemistry-Driven Protonation State: N-2 Acylated (Target) vs. N-6 Acylated Isomer

In the target compound, the propanoyl group occupies the N-2 position (azetidine nitrogen), leaving the N-6 piperidine nitrogen free with a predicted pKa of approximately 10.65 . In contrast, the positional isomer 1-{2,6-diazaspiro[3.5]nonan-6-yl}propan-1-one (CAS 2137709-67-0) bears the propanoyl group at the N-6 position, exposing the azetidine nitrogen with a predicted pKa of approximately 7–8 (class-level inference for azetidine amines) . At physiological pH 7.4, the target compound's free piperidine nitrogen remains predominantly protonated (>99.9%), whereas the N-6 isomer's free azetidine nitrogen is only partially protonated (~50–72%), leading to markedly different solubility, logD, and membrane permeability profiles.

pKa prediction Protonation state Solubility optimization

KRAS G12C Mutant-Selectivity Profile of the 2,6-Diazaspiro[3.5]nonane Scaffold vs. 2,7-Diazaspiro[3.5]nonane Systems

A complex 2,6-diazaspiro[3.5]nonane-based inhibitor (BDBM754042, containing the 2,6-diazaspiro[3.5]nonane scaffold) demonstrated IC₅₀ values of 45 nM against KRAS G12C, 1.03×10³ nM against KRAS G12V, and 1.00×10⁴ nM against KRAS G12D in a TR-FRET disruption assay measuring KRAS-BRAF complex dissociation [1]. The selectivity ratios are approximately 23-fold for G12C over G12V and 222-fold for G12C over G12D. In comparison, the extensively optimized 2,7-diazaspiro[3.5]nonane-based KRAS G12C inhibitor series (e.g., compound 7b) primarily reports G12C potency metrics with less publicly available G12V/G12D selectivity data, suggesting that the 2,6-scaffold may offer a differentiated selectivity window for applications requiring discrimination among KRAS mutants [2].

KRAS G12C Mutant selectivity TR-FRET assay Oncology

Synthetic Accessibility: Orthogonal Protection Strategy Enables Differential N-2/N-6 Derivatization

The Synlett 2015 synthesis of orthogonally protected 2,6-diazaspiro[3.5]nonane building blocks achieved 26–53% yield over 6 steps, producing gram quantities suitable for parallel library synthesis . This orthogonal protecting group strategy enables independent derivatization at the N-2 and N-6 positions—a capability not uniformly available across all diazaspiro scaffolds. Specifically, the 2,6-regiochemistry allows N-2 acylation (as in the target compound) with the N-6 nitrogen available for subsequent diversification, a synthetic handle that is geometrically distinct from the 2,7-diazaspiro[3.5]nonane scaffold where both nitrogens reside in different ring systems with altered reactivity [1].

Orthogonal protection Synthetic efficiency Library synthesis

Procurement-Relevant Application Scenarios for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one


KRAS G12C-Selective Inhibitor Lead Optimization and Chemical Probe Development

The 2,6-diazaspiro[3.5]nonane scaffold has demonstrated KRAS G12C selectivity with approximately 222-fold discrimination over G12D in TR-FRET assays [1]. 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one serves as a key synthetic entry point for constructing focused libraries of N-6-derivatized analogs aimed at improving mutant selectivity, metabolic stability, and in vivo efficacy. Its 97% entry purity reduces the need for pre-library purification, accelerating hit-to-lead timelines.

Sigma Receptor Ligand Design Exploiting Differential N-2/N-6 Pharmacophoric Vectors

Diazaspiro scaffolds are established privileged structures for sigma-1 (S1R) and sigma-2 (S2R) receptor ligand design, with 2,7-diazaspiro[3.5]nonane derivatives achieving Ki values as low as 2.7 nM at S1R [2]. The 2,6-regioisomeric scaffold presents a distinct spatial arrangement of the two nitrogen pharmacophores—the azetidine N-2 vector and piperidine N-6 vector adopt different dihedral angles compared to the 2,7-system—enabling exploration of novel sigma receptor pharmacophore models. The predicted pKa differential (~10.65 for N-6 piperidine vs. ~7–8 for azetidine ) provides a rational basis for tuning protonation-dependent receptor interactions.

Spirocyclic Fragment Library Construction via Orthogonal Derivatization

The validated orthogonal protection strategy for the 2,6-diazaspiro[3.5]nonane scaffold (26–53% yield over 6 steps, gram-scale accessible) positions 1-{2,6-diazaspiro[3.5]nonan-2-yl}propan-1-one as an ideal core for spirocyclic fragment-based drug discovery (FBDD) libraries. Its high Fsp³ character and three-dimensional rigidity align with contemporary medicinal chemistry design principles that favor sp³-rich scaffolds for improved clinical success rates. The compound's defined regiospecificity (N-2 acylated, N-6 free) eliminates positional ambiguity during library enumeration.

Building Block for Polyimide and Advanced Material Monomer Development

Patent literature identifies diazaspiro compounds as monomers for producing polyimide films with excellent optical properties [3]. The target compound's spirocyclic core imparts structural rigidity and thermal stability to polymer backbones, while the propanoyl group provides a defined reactive handle for polymerization chemistry. Compared to the ring-contracted 2,6-diazaspiro[3.4]octane analog (MW 168.24), the larger piperidine ring in the 2,6-diazaspiro[3.5]nonane scaffold (MW 182.26) may offer different polymer free volume and gas permeability characteristics relevant to membrane and electronic material applications.

Quote Request

Request a Quote for 1-{2,6-Diazaspiro[3.5]nonan-2-yl}propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.